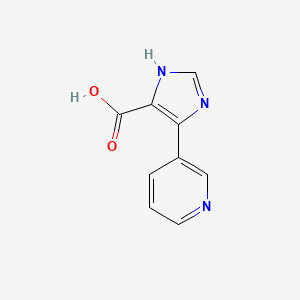

5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid

Description

Historical and Contemporary Significance of Imidazole-4-carboxylic Acid Derivatives in Chemical Biology

The imidazole-4-carboxylic acid framework is a cornerstone in the development of biologically active compounds due to the versatile chemical properties of the imidazole (B134444) ring. Historically and in contemporary research, this scaffold has been exploited for its ability to mimic biological molecules and interact with a wide array of biological targets.

Imidazole derivatives are recognized for a broad spectrum of pharmacological activities. amazonaws.com Research has demonstrated their potential as antiplatelet, antimicrobial, and anticancer agents. nih.govnih.govmdpi.com For instance, certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and carboxamides have been identified as potent antiplatelet agents, exhibiting inhibitory activity against platelet aggregation induced by various agonists like collagen, ADP, and PAF. nih.gov Some of these derivatives also show inhibitory effects on the COX-1 enzyme. nih.gov

In the realm of coordination chemistry, the imidazole-4-carboxylic acid moiety serves as a versatile ligand. The parent compound, 1H-imidazole-4-carboxylic acid, can stabilize metal ions through coordination, which is crucial for its role in catalyzing reactions such as the hydrolysis of phosphate (B84403) esters by lanthanide metals. medchemexpress.com This coordinating ability is also leveraged in the construction of metal-organic frameworks and tetranuclear manganese carboxylate clusters. medchemexpress.comresearchgate.net

Furthermore, the imidazole core is a key component in compounds designed for various therapeutic targets. Derivatives have been investigated for activities including Hsp90 inhibition and adenosine (B11128) A2A receptor antagonism. researchgate.net The development of synthetic protocols to create substituted imidazole-4-carboxylic acid derivatives remains an active area of research, aiming to expand the chemical space for screening against new and existing biological targets. researchgate.net

The following table summarizes the observed biological activities of various imidazole-4-carboxylic acid derivatives as reported in scientific literature.

| Derivative Class | Biological Activity | Specific Target/Action | Reference |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/amides | Antiplatelet Agent | PAF antagonist, COX-1 inhibition, ADP antagonist | nih.gov |

| 5-Aminoimidazole-4-carboxamidrazones | Antimicrobial, Antifungal | Active against S. aureus, E. coli, and Candida sp. | nih.gov |

| General Imidazole Derivatives | Various Pharmacological Activities | Anticancer, Antiviral, Anti-inflammatory | amazonaws.commdpi.comresearchgate.net |

| 1H-Imidazole-4-carboxylic acid | Catalysis, Coordination Chemistry | Stabilizes metal ions, phosphate ester hydrolysis | medchemexpress.com |

Rationale for Academic Investigation of 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid

The academic pursuit of this compound is driven by its potential as a scaffold for the development of novel therapeutic agents, particularly in oncology. This rationale is built upon the established biological significance of both the imidazole-4-carboxylic acid core and the pyridin-3-yl moiety, which are present in numerous approved drugs and clinical candidates.

Many compounds that feature a 4-(pyridin-3-yl)pyrimidine (B11918198) moiety, structurally related to the pyridin-3-yl group in the target compound, exhibit potent anticancer activity. semanticscholar.org For example, Imatinib, a well-known tyrosine kinase inhibitor, contains this pharmacophore and is a cornerstone in the treatment of certain cancers. semanticscholar.org Further research has led to the development of other derivatives, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide and 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide compounds, which have been investigated as novel anticancer agents that can induce a form of cell death known as methuosis or target the Nur77 protein. semanticscholar.orgresearchgate.net

The strategic synthesis of this compound is therefore a logical step in medicinal chemistry. It combines the versatile and biologically active imidazole-4-carboxylic acid scaffold with the pyridin-3-yl group, a key feature of many kinase inhibitors and other anticancer drugs. The carboxylic acid group provides a convenient handle for further chemical modification, such as amide bond formation, allowing for the creation of large libraries of derivatives for high-throughput screening.

The investigation of this specific molecule allows researchers to explore how the unique electronic and spatial arrangement of the pyridine (B92270) ring relative to the imidazole core influences binding to biological targets. It serves as a foundational structure for designing molecules that can potentially modulate signaling pathways implicated in cancer and other diseases. The academic interest lies in synthesizing this and related compounds, characterizing their properties, and evaluating their biological activity to identify new lead compounds for drug discovery. semanticscholar.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-yl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-7(11-5-12-8)6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSALIAQYLYUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(NC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations for 5 Pyridin 3 Yl 1h Imidazole 4 Carboxylic Acid

Established Methodologies for Imidazole-4-carboxylic Acid Core Synthesis

The synthesis of the imidazole-4-carboxylic acid scaffold is a foundational step. Several robust methods have been developed for the construction of this heterocyclic system.

Multi-Component Reactions for Imidazole (B134444) Ring Construction

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like substituted imidazoles in a single step from three or more starting materials, minimizing waste and saving time. researchgate.netrsc.org A classic example is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. amazonaws.com Variations of this method can produce highly substituted imidazoles.

Modern MCRs have expanded the scope and utility of imidazole synthesis. For instance, a one-pot, iodine-catalyzed three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles, showcasing a strategy that could be adapted for imidazole synthesis. nih.gov Another approach involves the reaction of 1,2-diketones and aldehydes in the presence of ammonium (B1175870) acetate (B1210297), sometimes catalyzed by agents like p-toluenesulfonic acid, to yield 2,4,5-trisubstituted imidazoles. mdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Heat | Substituted Imidazole | amazonaws.com |

| Copper-Catalyzed MCR | Imidamide, Carboxylic Acid, Nitroalkane | Copper catalyst | 2,4,5-Trisubstituted Imidazole | rsc.org |

| Erbium Triflate MCR | α-Azido Chalcone, Aryl Aldehyde, Aniline | Erbium Triflate | Highly Substituted Imidazole | organic-chemistry.org |

Cycloaddition Reactions (e.g., involving α-isocyanoacetates and imidoyl chlorides)

Cycloaddition reactions provide a powerful and regioselective route to the imidazole core. A key strategy involves the reaction between ethyl isocyanoacetate and imidoyl chlorides. nih.gov This method is particularly effective for synthesizing 1,5-disubstituted-1H-imidazole-4-carboxylates. The reaction proceeds via the initial deprotonation of the α-isocyanoacetate, which then acts as a nucleophile, attacking the imidoyl chloride. Subsequent cyclization and elimination steps yield the desired imidazole ester. nih.gov

The general mechanism can be outlined as:

Base-mediated activation of ethyl isocyanoacetate to generate a nucleophilic anion.

Nucleophilic attack of the anion on the imidoyl chloride.

Intramolecular cyclization to form a five-membered ring intermediate.

Elimination to afford the aromatic imidazole ring.

This approach allows for significant diversity, as various substituents can be incorporated into the imidoyl chloride precursor, leading to a wide range of 5-substituted imidazole-4-carboxylates. nih.gov

Oxidative Approaches for Carboxylic Acid Introduction

In some synthetic routes, the carboxylic acid functionality is introduced onto a pre-existing imidazole ring through an oxidation reaction. This is often achieved by the oxidation of a suitable precursor group at the C4 position. For example, a 4-methyl or 4-formyl group on the imidazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Another strategy involves the synthesis of a 2-mercapto-imidazole intermediate, which can then be oxidatively desulfurized to furnish the final imidazole product. For instance, the synthesis of ethyl imidazole-4-carboxylate can be achieved from glycine (B1666218) through a multi-step process that includes the formation of 2-mercapto-4-imidazole formate (B1220265) ethyl ester, followed by oxidation with hydrogen peroxide to remove the thiol group and yield the target ester. guidechem.com

Annulation Reactions for Substituted Imidazoles

Annulation, the formation of a new ring onto a pre-existing one, is a versatile strategy for constructing fused heterocyclic systems containing an imidazole ring. While not directly forming the target molecule, these methods illustrate powerful ring-closing strategies. A notable example is a five-step one-pot procedure that fuses an imidazole moiety onto pyridine-based derivatives. nih.gov This process involves activating the pyridine (B92270) ring by forming a pyridinium (B92312) salt, which increases its electrophilicity. A subsequent cascade reaction, initiated by a nucleophilic attack, leads to the formation of the fused imidazole ring. nih.gov Such strategies highlight the potential for building the imidazole ring system through intramolecular cyclization pathways.

Synthesis of Pyridine-Substituted Imidazole Carboxylic Acid Analogs

The introduction of the pyridin-3-yl group at the C5 position of the imidazole-4-carboxylic acid core requires a regioselective carbon-carbon bond-forming reaction. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation.

Regioselective Functionalization of the Imidazole Core

The key to synthesizing 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid is the regioselective formation of the C-C bond between the imidazole C5 position and the pyridine C3 position. The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for this purpose. ias.ac.inorganic-chemistry.org

A plausible synthetic route would involve:

Synthesis of a Halogenated Imidazole Intermediate: Preparation of an imidazole-4-carboxylate ester bearing a halogen (e.g., bromine or iodine) at the C5 position. This can be achieved through various imidazole synthesis routes that incorporate a halogenated starting material or by direct halogenation of the imidazole-4-carboxylate ester.

Suzuki-Miyaura Coupling: The 5-bromo-1H-imidazole-4-carboxylate ester would then be reacted with pyridine-3-boronic acid in the presence of a palladium catalyst and a base. ias.ac.innih.gov

The reaction conditions for Suzuki couplings are well-established and can be optimized for heterocyclic substrates. nih.govmdpi.com

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | 5-Bromo-1H-imidazole-4-carboxylate | Pyridine-3-boronic acid | Pd(OAc)₂ / CsF or Pd(dppf)Cl₂ / K₂CO₃ | Ethyl 5-(pyridin-3-yl)-1H-imidazole-4-carboxylate | ias.ac.innih.gov |

Other cross-coupling reactions, such as the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent), could also be employed for this transformation. researchgate.net Once the ethyl 5-(pyridin-3-yl)-1H-imidazole-4-carboxylate is synthesized, a simple hydrolysis step, typically using a base like potassium hydroxide (B78521) followed by acidification, would yield the final target compound, this compound. chemicalbook.com

Furthermore, C-N bond-forming reactions like the Buchwald-Hartwig amination offer powerful tools for the functionalization of heterocyclic cores, although for the specific target molecule, C-C bond formation is required. wikipedia.orglibretexts.org This reaction is a palladium-catalyzed coupling of amines with aryl halides and is instrumental in synthesizing various aryl amines. wikipedia.org

Introduction of the Pyridyl Moiety

The introduction of the pyridin-3-yl group at the C5 position of the imidazole ring is a crucial step in the synthesis of this compound. This transformation is most commonly achieved through palladium-catalyzed cross-coupling reactions, a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly favored method, valued for its mild reaction conditions and tolerance of a wide range of functional groups. ias.ac.inorganic-chemistry.org

The general strategy involves the coupling of a 5-halo-1H-imidazole-4-carboxylate ester with a suitable organoboron reagent, typically pyridine-3-boronic acid or its corresponding ester. The halogenated imidazole serves as the electrophilic partner, while the pyridinylboron species acts as the nucleophilic partner in the catalytic cycle. The ester group at the C4 position is a convenient precursor to the final carboxylic acid, which can be obtained by hydrolysis in a subsequent step.

A typical synthetic sequence commences with the preparation of a 5-halo-1H-imidazole-4-carboxylate ester. This intermediate can be synthesized through various established methods for imidazole ring formation. Once the halogenated imidazole is secured, it is subjected to the Suzuki-Miyaura coupling conditions.

The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precatalyst such as palladium(II) acetate or bis(triphenylphosphine)palladium(II) dichloride. The catalytic cycle is facilitated by the presence of a suitable ligand, often a phosphine (B1218219) like triphenylphosphine (B44618) or a more specialized ligand designed for cross-coupling reactions. A base is essential for the activation of the organoboron reagent and to facilitate the transmetalation step. organic-chemistry.org Common bases include sodium carbonate, potassium carbonate, and cesium fluoride. The choice of solvent, temperature, and reaction time are critical parameters that are optimized to maximize the yield of the desired 5-(pyridin-3-yl)-1H-imidazole-4-carboxylate ester.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of various substituted pyridyl moieties by simply changing the corresponding boronic acid coupling partner. This flexibility is a significant advantage in the synthesis of analogues and derivatives for structure-activity relationship studies.

Below is a representative table summarizing typical conditions for the Suzuki-Miyaura coupling reaction for the formation of aryl-heteroaryl bonds, based on analogous transformations found in the literature.

| Parameter | Condition | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | ias.ac.innih.gov |

| Ligand | PPh₃, dppf | nih.gov |

| Base | K₂CO₃, Na₂CO₃, CsF | ias.ac.innih.gov |

| Solvent | DMF, Dimethoxyethane, Toluene/Water | ias.ac.innih.gov |

| Temperature | 80-120 °C | nih.gov |

| Boron Reagent | Pyridine-3-boronic acid | researchgate.net |

Structure Activity Relationship Sar and Structural Optimization of 5 Pyridin 3 Yl 1h Imidazole 4 Carboxylic Acid Analogs

Rational Design of 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid Derivatives

The rational design of derivatives of this compound is deeply rooted in the established significance of both pyridine (B92270) and imidazole (B134444) moieties in medicinal chemistry. Pyridine, a versatile nitrogen-containing heterocycle, is a common scaffold in numerous FDA-approved drugs and is known for its ability to engage in diverse biological interactions. nih.govnih.gov Similarly, the imidazole ring is a crucial component in many biologically active compounds, offering a unique combination of hydrogen bonding capabilities and aromatic properties. tci-thaijo.orgamazonaws.com

The design process for novel analogs often begins with the core structure of this compound, which serves as a foundational template. Modifications are then strategically introduced to probe the chemical space around this scaffold. This can involve techniques like structure-based drug design, where computational modeling and the crystal structures of target enzymes or receptors guide the modifications. nih.gov For instance, if the target is a kinase, the design might focus on introducing substituents that can form specific hydrogen bonds with the hinge region of the enzyme.

Another key aspect of the rational design process is the application of pharmacophore modeling. nih.gov By identifying the essential chemical features required for biological activity, researchers can design new molecules that retain these features while possessing improved properties such as enhanced potency, selectivity, or better pharmacokinetic profiles. For derivatives of this compound, a pharmacophore model might include a hydrogen bond donor (the imidazole N-H), a hydrogen bond acceptor (the carboxylic acid), and an aromatic feature (the pyridine ring).

Influence of Substituent Variations on Pharmacological Profile

The pharmacological profile of this compound analogs is highly sensitive to the nature and position of substituents on both the pyridine and imidazole rings.

Substitutions on the Imidazole Ring: Modifications to the imidazole ring can also have a profound impact. For example, alkylation or arylation at the N-1 position of the imidazole can influence the molecule's lipophilicity and metabolic stability. The introduction of substituents at the C-2 or C-5 positions of the imidazole ring can lead to significant changes in biological activity, in some cases leading to inactive molecules. researchgate.net The carboxylic acid group at the C-4 position is often a key interaction point, forming salt bridges or hydrogen bonds with target proteins. nih.gov Esterification or amidation of this group can be used to create prodrugs with improved cell permeability or to explore additional binding interactions. researchgate.net

Table 1: Influence of Hypothetical Substituent Variations on Activity

| Compound | R1 (Pyridine Ring) | R2 (Imidazole N-1) | R3 (Imidazole C-2) | Relative Activity |

| Parent | H | H | H | 1x |

| Analog 1 | 4-OCH3 | H | H | ++ |

| Analog 2 | 4-Cl | H | H | + |

| Analog 3 | H | CH3 | H | +/- |

| Analog 4 | H | H | Phenyl | - |

| Analog 5 | 4-OCH3 | CH3 | H | + |

This table is illustrative and based on general principles of medicinal chemistry.

Positional Isomerism and Stereochemical Effects on Biological Efficacy

Positional isomerism plays a critical role in the biological efficacy of this class of compounds. The attachment of the pyridine ring at the C-5 position of the imidazole is a defining feature. Moving the pyridine to the C-2 or C-4 position of the imidazole would create structurally distinct isomers with potentially very different biological activities due to altered geometry and electronic properties.

Stereochemistry becomes a factor when chiral centers are introduced into the molecule, for example, through the addition of a substituted alkyl chain. The different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is because biological targets such as enzymes and receptors are themselves chiral, and one stereoisomer may fit into the binding site more favorably than the other.

Identification of Key Pharmacophores and Structural Motifs

Through extensive SAR studies, key pharmacophores and structural motifs essential for the biological activity of this compound analogs have been elucidated.

The imidazole-4-carboxylic acid moiety is often a critical pharmacophore. The N-H of the imidazole can act as a hydrogen bond donor, while the nitrogen at position 3 can act as an acceptor. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can also engage in ionic interactions. researchgate.net

The 5-(pyridin-3-yl) group is another key structural motif. The pyridine ring can participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions, with the aromatic residues of a protein's active site. The nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor. nih.gov

Table 2: Summary of Key Pharmacophoric Features

| Feature | Description | Potential Interaction |

| Imidazole N-H | Hydrogen Bond Donor | Interaction with acceptor groups on the target protein. |

| Imidazole N-3 | Hydrogen Bond Acceptor | Interaction with donor groups on the target protein. |

| Carboxylic Acid | H-Bond Donor/Acceptor, Ionic | Forms hydrogen bonds or salt bridges with the target. |

| Pyridine Ring | Aromatic System | Pi-pi stacking, cation-pi interactions. |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Interaction with donor groups on the target protein. |

Preclinical Pharmacological Profiling and Mechanistic Investigations

In Vitro Enzyme Inhibition Studies

Investigations into the inhibitory effects of 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid against various enzymes were performed.

Cellular Pathway Modulation

The impact of this compound on cellular pathways was reviewed.

Receptor Binding and Activation Studies (e.g., Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor Agonism for related pyrazole (B372694) derivatives)

The α7 nAChR is a ligand-gated ion channel implicated in cognitive functions like memory and attention, making it a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. acs.orgfrontiersin.org Agonists of this receptor are considered promising candidates for treating cognitive impairment. nih.gov

Research into pyrazole derivatives has led to the discovery of potent and selective α7 nAChR agonists. nih.gov For example, the compound 5-(4-acetyl nih.govnih.govdiazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (also known as SEN15924 or WAY-361789) was identified as a novel, full agonist of the α7 nAChR. nih.gov This compound demonstrated efficacy in animal models of cognition. nih.gov The development of such compounds often involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

The exploration of pyrazole-based structures highlights a strategy where a heterocyclic core is functionalized to achieve high affinity and selectivity for a specific receptor target. researchgate.netnih.gov This approach of using heterocyclic scaffolds like pyrazole and imidazole (B134444) is a common theme in medicinal chemistry for developing receptor-specific ligands. nih.govnih.gov

The table below presents data for a related pyrazole derivative acting on the α7 nAChR.

| Compound Name | Receptor Target | Activity Type | Potency (EC₅₀) |

| 5-(4-acetyl nih.govnih.govdiazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924/WAY-361789) | Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Full Agonist | Not Specified |

Data from in vitro and in vivo characterization studies. nih.gov

Computational Chemistry and Cheminformatics in Research on 5 Pyridin 3 Yl 1h Imidazole 4 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug design for understanding how a ligand, such as a derivative of 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid, might interact with a biological target, typically a protein.

Research on related imidazole (B134444) and pyridine (B92270) derivatives has demonstrated their potential to bind to various protein targets. For instance, docking studies on imidazole derivatives have been performed to understand their antimicrobial properties by examining their interaction with enzymes like GlcN-6-P synthase. researchgate.net These studies typically reveal key binding modes and the specific amino acid residues involved in the interaction. The binding affinity, often expressed as binding energy (in kcal/mol), indicates the strength of the interaction.

The types of interactions observed are critical for understanding the stability of the ligand-protein complex. These can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. nih.gov

Hydrophobic Contacts: Occur between nonpolar regions of the ligand and the protein. nih.gov

π-Stacking: Involves the interaction between aromatic rings, such as the pyridine and imidazole rings of the core structure. nih.gov

Salt Bridges: Ionic interactions between charged groups on the ligand (like the carboxylate) and the protein. nih.gov

In one study focusing on thiazolo[3,2-a]pyridine derivatives as potential anti-diabetic agents, molecular docking was used to investigate interactions with the α-amylase enzyme. The results showed that the compounds had favorable inhibitory properties, with one derivative exhibiting a strong binding energy of -7.43 kcal/mol. plos.org Analysis of the docked conformation revealed interactions with key residues in the active site, such as Trp59, Tyr62, and Asp197. plos.org Such detailed interaction analysis is vital for optimizing the ligand structure to enhance its binding affinity and selectivity.

| Protein Target | Ligand Class | Key Interacting Residues | Binding Energy (kcal/mol) | Interaction Types |

| α-Amylase | Thiazolo[3,2-a]pyridine derivative | Trp59, Tyr62, Gln63, Asp197, His299, Asp300 | -7.43 | Hydrogen Bonds, Hydrophobic Interactions |

| HDAC2 | Imidazolo-Triazole hydroxamic acid derivative | Not specified | -8.7 | Not specified |

| GlcN-6-P synthase | Imidazole-pyrazole derivative | Ser347 | Not specified | Hydrogen Bonds |

This table is generated based on data from studies on related heterocyclic compounds to illustrate the application of molecular docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and chemical reactivity of molecules. tandfonline.com For this compound, these calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com This is instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding.

Mulliken Population Analysis: This analysis provides the charge distribution on each atom within the molecule, offering further insight into reactive sites. tandfonline.com

Studies on related 1,2,3-triazole-4-carboxylic acid derivatives have utilized DFT methods (e.g., B3LYP/6-311+G(2d,p)) to optimize molecular geometries and calculate spectroscopic properties, showing good agreement with experimental data. mdpi.comnih.gov Such calculations confirm the molecular structure and provide a detailed understanding of its electronic characteristics. For instance, the calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. nih.gov

| Computational Method | Property Calculated | Significance |

| DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies potential sites for electrophilic and nucleophilic attack. |

| DFT | Mulliken Atomic Charges | Quantifies the charge distribution on individual atoms. |

| GIAO method | NMR Chemical Shifts | Predicts and helps interpret experimental NMR spectra. mdpi.com |

This table summarizes common quantum chemical calculations and their significance in studying molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational preferences and dynamic behavior, both in solution and when bound to a protein.

When combined with molecular docking, MD simulations are used to assess the stability of the predicted ligand-protein complex. plos.org A simulation, typically run for nanoseconds, can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates.

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium. plos.org

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein or ligand. High RMSF values in the protein's active site can indicate induced-fit effects upon ligand binding. ajchem-a.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing a dynamic view of these crucial interactions. ajchem-a.com

In a study of thiazolo[3,2-a]pyridine derivatives, a 100-nanosecond MD simulation was performed on the ligand-protein complex. The RMSD of the complex stabilized after 25 nanoseconds, indicating a stable binding mode. plos.org The RMSF analysis further highlighted the specific protein residues that interacted consistently with the ligand during the simulation. plos.org

QSAR Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Preparation: A collection of compounds with experimentally measured biological activities is required. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power). nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electronic properties). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), or machine learning algorithms, like Artificial Neural Networks (ANN), are used to create a model that correlates the descriptors with the observed activity. researchgate.netresearchgate.net

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using metrics like the correlation coefficient (R²), cross-validated R² (Q²), and external validation on the test set. researchgate.net

QSAR studies on various pyridine and imidazole-containing heterocycles have successfully developed predictive models for different biological activities, including anticancer and antimicrobial effects. nih.govjmchemsci.com For example, a QSAR study on 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives against osteosarcoma used both linear and non-linear methods. A non-linear model developed using gene expression programming showed excellent predictive performance, with an R² of 0.839 for the training set and 0.760 for the test set. nih.gov Such models provide valuable guidance for designing new derivatives with enhanced activity.

| QSAR Model Type | Key Statistical Parameters | Application |

| 2D-QSAR (MLR) | R², Q², External R² | Predicting antitumor activity of 4-phenoxypyridine (B1584201) derivatives. |

| k-Nearest Neighbor (kNN) | Cross-validated R² (q²) | Modeling angiotensin II receptor antagonists. researchgate.net |

| Gene Expression Programming (GEP) | R² (Training & Test Set) | Predicting IC50 values of thiazolidin-4-one derivatives. nih.gov |

| Artificial Neural Network (ANN) | Correlation Coefficient | Predicting anti-Streptococcus pyogenes activity of imidazole derivatives. researchgate.net |

This table showcases various QSAR modeling techniques and their statistical validation parameters from studies on related compound classes.

Advanced Materials Science Applications of 5 Pyridin 3 Yl 1h Imidazole 4 Carboxylic Acid and Its Derivatives

Construction of Metal-Organic Frameworks (MOFs) with Imidazole (B134444) Dicarboxylate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly tunable and depend on the choice of the metal and the organic linker. Imidazole-based dicarboxylate ligands are of particular interest in the synthesis of MOFs due to their multiple coordination sites, which can lead to the formation of robust frameworks with diverse topologies and potential applications in gas storage, catalysis, and sensing.

While direct research on 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid as a ligand in MOF construction is not extensively documented in publicly available literature, studies on its isomers, such as 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC), provide significant insights into its potential. The coordination behavior of these ligands is complex and can be influenced by factors such as the metal ion used and the reaction conditions.

In the construction of MOFs, imidazole dicarboxylate ligands can be partially or fully deprotonated, allowing them to coordinate to metal centers in various modes. For instance, the doubly deprotonated HPIDC²⁻ ligand has been observed to act as a 3-connected or 4-connected node, leading to the formation of both two-dimensional (2D) and three-dimensional (3D) frameworks. The specific coordination mode adopted by the ligand influences the final topology of the MOF.

A study on the hydrothermal synthesis of MOFs using 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid with different metal ions (Fe(II), Cd(II), Zn(II), Eu(III), Tb(III), and Y(III)) demonstrated this versatility. researchgate.net The HPIDC²⁻ ligand was found to coordinate in μ3 or μ4 modes, resulting in a variety of 2D and 3D structures. For example, with Fe(II), a 3D porous network with one-dimensional open channels was formed, while with Cd(II), a 3D honeycomb framework was observed. researchgate.net With other metals like Zn(II), Eu(III), Tb(III), and Y(III), 2D MOFs with different topologies were created. researchgate.net This highlights the significant role of the metal node in directing the final structure.

The table below summarizes the structural diversity observed in MOFs synthesized with the isomeric ligand 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC).

| Metal Ion | Ligand Connectivity | Resulting Structure | Topology |

| Fe(II) | 3-connected | 3D porous network | (10,3) |

| Cd(II) | 4-connected | 3D honeycomb framework | Not specified |

| Zn(II) | 3-connected | 2D stairway-like MOF | (4.8²) |

| Eu(III), Tb(III), Y(III) | 3- or 4-connected | 2D MOFs | (4².6)²(4.6²)²(4².6³.8)²(4².6².8²) |

Furthermore, research on MOFs constructed from 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H3DMPhIDC) with metals like Mn(II), Pb(II), Cd(II), Cu(II), and Zn(II) has shown the formation of diverse architectures, including 3D noninterpenetrated frameworks and 2D topologies. rsc.orgnih.gov These studies also investigated the properties of the resulting MOFs, such as their thermal stability and solid-state luminescence. rsc.orgnih.gov

Given these findings with structurally similar ligands, it is anticipated that this compound would also serve as a versatile ligand for the construction of novel MOFs with potentially interesting structural and functional properties. The presence of the pyridyl nitrogen and the imidazole and carboxylate groups offers multiple binding sites, which could lead to frameworks with high dimensionality and stability.

Dye-Sensitized Solar Cell (DSSC) Sensitizer (B1316253) Development

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to absorb light and generate electrons. The efficiency of a DSSC is critically dependent on the properties of the dye, including its light absorption spectrum, energy levels, and ability to anchor to the semiconductor electrode (typically TiO₂). Organic dyes for DSSCs often feature a donor-π-acceptor (D-π-A) architecture to facilitate efficient charge separation and injection.

There is a lack of specific research in the public domain detailing the use of this compound as a primary sensitizer in DSSCs. However, the structural components of this molecule suggest its potential for such applications. Imidazole derivatives have been successfully incorporated into various parts of D-π-A organic dyes, acting as donors, π-bridges, or acceptors.

The imidazole ring, being an electron-rich heterocycle, can function as an effective electron donor. The pyridine (B92270) ring can also modulate the electronic properties of the dye. The carboxylic acid group is a well-established anchoring group that strongly binds the dye to the TiO₂ surface, ensuring efficient electron injection from the dye's excited state into the conduction band of the semiconductor.

Studies on other imidazole-based dyes have demonstrated their potential in DSSCs. For instance, metal-free organic dyes incorporating an imidazole ring connected to a donor moiety like carbazole (B46965) or diphenylamine (B1679370) and a cyanoacetic acid or rhodanine-3-acetic acid acceptor have been synthesized and evaluated. researchgate.net The performance of these dyes is influenced by the specific substituents on the imidazole ring. For example, an alkyl chain substitution on the imidazole was found to result in a higher power conversion efficiency (PCE) compared to a nitrobenzene (B124822) substitution. researchgate.net

The table below presents the performance of a DSSC sensitized with an imidazole derivative dye (PP3) featuring an alkyl chain substituent, as reported in a study on related compounds.

| Dye | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) |

| PP3 | 3.75 | 0.73 | 73.9 | 2.01 |

The design of this compound incorporates features that are desirable for a DSSC sensitizer. The pyridine and imidazole moieties could act as a donor or part of the π-conjugated bridge, while the carboxylic acid serves as an anchor. Further research involving the synthesis and characterization of DSSCs using this compound would be necessary to fully evaluate its photovoltaic performance. Theoretical studies based on density functional theory (DFT) could also provide valuable insights into its electronic structure, absorption spectra, and potential efficiency as a DSSC sensitizer.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid

The current body of scientific literature indicates that dedicated research focusing exclusively on this compound is nascent. The compound exists at the intersection of two well-studied chemical scaffolds: the imidazole (B134444) ring and the pyridine (B92270) ring. Consequently, its potential is primarily inferred from studies on related derivatives.

The imidazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities. nih.govmdpi.com Research on various imidazole derivatives has revealed significant potential in developing agents with anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govamazonaws.com Specifically, derivatives of imidazole-4-carboxylic acid have been investigated for targeted applications, including activity against Mycobacterium tuberculosis and as antiplatelet agents. amazonaws.comnih.gov

The inclusion of the pyridine ring further broadens the potential therapeutic profile, as this heterocycle is a key component in many pharmacologically active molecules. researchgate.net The research landscape for analogous structures can be broadly categorized into two main fields:

Medicinal Chemistry : Investigations into compounds like 1,5-diaryl-1H-imidazole-4-carboxylic acids have identified them as potential inhibitors of the HIV-1 integrase interaction with LEDGF/p75. mdpi.com This highlights the potential of the imidazole-4-carboxylic acid framework as a platform for developing antiviral agents.

Materials Science : In the realm of coordination chemistry, related molecules such as 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid have been successfully employed as multifunctional organic ligands. researchgate.net These ligands are used to construct Metal-Organic Frameworks (MOFs) with diverse topologies and potential applications in gas adsorption, thermal stability, and fluorescence. researchgate.netresearchgate.netnih.gov

Unexplored Research Avenues and Potential for Innovation

The limited specific research on this compound presents a significant opportunity for novel investigations. Future research can be systematically directed toward exploring its untapped potential in several key areas.

Medicinal and Pharmacological Exploration:

Systematic Biological Screening : A foundational research avenue would be to perform broad, systematic screening of the compound against a wide range of biological targets. Given the known activities of imidazole derivatives, initial assays could focus on anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govamazonaws.com

Targeted Therapeutic Development : Based on research into analogous structures, specific investigations are warranted. This includes evaluating its potential as a metallo-β-lactamase inhibitor to combat carbapenem (B1253116) resistance, or as an antiplatelet agent. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies : A crucial step for innovation is the synthesis of a focused library of derivatives. Modifications could include:

Esterification or amidation of the carboxylic acid group.

Substitution on the pyridine ring.

Alkylation or arylation of the imidazole nitrogen. These derivatives would be instrumental in establishing a clear SAR, guiding the optimization of potency and selectivity for specific biological targets.

Innovations in Materials Science:

Novel Ligand for Metal-Organic Frameworks (MOFs) : The compound possesses multiple coordination sites (the pyridine nitrogen, two imidazole nitrogens, and the carboxylate group), making it an excellent candidate for a versatile organic linker in the synthesis of novel MOFs. researchgate.netresearchgate.net

Functional Materials : Research should be directed at synthesizing MOFs using this ligand with various metal ions. The resulting frameworks could be investigated for unique properties and innovative applications in areas such as:

Gas Storage and Separation : Exploring the porosity of the new materials for selective gas adsorption.

Catalysis : Utilizing potential open metal sites within the framework for catalytic applications. chemscene.com

Sensing : Investigating changes in fluorescent or other physical properties upon exposure to specific analytes.

Advancements in Chemical Synthesis and Computational Chemistry:

Optimization of Synthetic Routes : Developing efficient, scalable, and cost-effective synthetic pathways to this compound is essential to facilitate further research. rsc.org

Computational Modeling : In silico studies, such as molecular docking and density functional theory (DFT) calculations, could predict the compound's binding affinities to various enzymes and receptors. This computational screening can prioritize experimental efforts and provide insights into its electronic and structural properties, aiding in the rational design of both new drugs and functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation of precursors such as pyridine-3-carbaldehyde and imidazole derivatives under acidic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst (similar to methods in and ). Key intermediates include ethyl acetoacetate derivatives, which are hydrolyzed to the carboxylic acid under basic conditions .

- Optimization : Parameters like temperature (reflux vs. room temperature), solvent polarity, and catalyst loading should be systematically varied. Monitoring via TLC or HPLC ensures reaction completion.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Spectroscopy : Use FTIR to confirm carboxylic acid (-COOH) and imidazole/pyridine ring vibrations. NMR (¹H/¹³C) identifies proton environments and substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl isomers) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can solubility, stability, and pKa be experimentally determined for this compound?

- Solubility : Test in solvents (water, DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy at saturation points.

- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed by HPLC .

- pKa : Potentiometric titration or spectrophotometric methods to determine ionization states of the carboxylic acid and imidazole nitrogen .

Advanced Research Questions

Q. How can SHELXL be used to address twinning or data inconsistencies in the crystal structure refinement of this compound?

- Strategy : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors. For high-resolution data, anisotropic displacement parameters improve model accuracy. Validate with R-factors and residual density maps .

- Example : If merging residuals suggest twinning (e.g., Rint > 0.1), apply twin refinement and compare Hooft/y parameters to confirm correctness .

Q. What DFT-based parameters are essential for predicting the electronic properties and reactivity of this compound?

- Key Parameters :

- HOMO-LUMO gaps to estimate charge-transfer potential.

- Natural Bond Orbital (NBO) analysis for hyperconjugation effects.

- Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological activity?

- Design : Synthesize analogs with variations in the pyridine/imidazole rings (e.g., -CF₃, -NO₂, or alkyl groups) using methods from and .

- Assays : Test against target enzymes (e.g., kinases) or microbial strains. Include positive/negative controls and dose-response curves.

- Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.